Harmine Hydrochloride Harmine Hydrochloride Harmine HCl is a harmala alkaloid.
Brand Name: Vulcanchem
CAS No.: 343-27-1
VCID: VC20741131
InChI: InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H
SMILES: CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl
Molecular Formula: C13H13ClN2O
Molecular Weight: 248.71 g/mol

Harmine Hydrochloride

CAS No.: 343-27-1

VCID: VC20741131

Molecular Formula: C13H13ClN2O

Molecular Weight: 248.71 g/mol

Purity: 95 %

* For research use only. Not for human or veterinary use.

Harmine Hydrochloride - 343-27-1

Description

What is Harmine Hydrochloride?

Harmine hydrochloride (HMH) is a water-soluble metabolite of harmine, which is a fluorescent harmala alkaloid belonging to the beta-carboline family of compounds . Harmine, also known as telepathine, is found naturally in several plants, most notably in Peganum harmala (Syrian rue) and Banisteriopsis caapi, a South American vine used in the hallucinogenic beverage ayahuasca .

Occurrence and Biosynthesis

Harmine is a naturally occurring compound found in plants like Syrian rue (Peganum harmala) and Banisteriopsis caapi . The biosynthesis of harmine is closely related to serotonin pathways, with L-tryptophan being the likely precursor .

The proposed biosynthetic pathway involves:

  • L-tryptophan undergoing decarboxylation via aromatic L-amino acid decarboxylase (AADC) to produce tryptamine.

  • Tryptamine, containing a nucleophilic center at the C-2 carbon, participates in a Mannich-type reaction.

  • Rearrangements enable the formation of a Schiff base from tryptamine, reacting with pyruvate to form a β-carboline carboxylic acid.

  • The β-carboline carboxylic acid undergoes decarboxylation to produce 1-methyl β-carboline.

  • Hydroxylation followed by methylation yields harmaline.

  • Oxidation of harmaline results in the loss of water, generating harmine .

Pharmacological Effects and Research Findings

  • MAO-A Inhibition: Harmine is a reversible inhibitor of monoamine oxidase A (MAO-A), but not MAO-B . This inhibition increases monoamine levels in the brain .

  • Anti-cancer Properties: Harmine and its derivatives, including HMH, have shown potential anti-cancer properties . HMH has been studied for its effects on liver cancer cells, where it inhibits cell growth, migration, invasion, and colony formation in a dose-dependent manner . It induces G2/M arrest by reducing the expression of G2/M phase regulatory proteins such as p-cdc2, cyclin B1, and Rb .

  • Neuroprotective Properties: Harmine has demonstrated neuroprotective effects .

  • Effects on Bone Cells: It promotes the differentiation of osteoblasts and chondrocytes while inhibiting osteoclastogenesis .

  • Antiviral Activity: Harmaline has demonstrated antiviral activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2) by inhibiting immediate early transcription of the virus at noncytotoxic concentrations .

  • Treatment of Chemical Dependencies: Harmaline and other beta-carbolines have been described in a patent (US5591738) for treating various chemical dependencies .

  • Other Activities: Harmaline acts as an acetylcholinesterase inhibitor and stimulates striatal dopamine release in rats at high doses . It also acts as a histamine N-methyltransferase inhibitor, contributing to its wakefulness-promoting effects .

Harmine Hydrochloride in Cancer Research

Harmine hydrochloride (HMH) has been investigated for its anticancer effects and mechanisms, especially in hepatocellular carcinoma (HCC) cells . HMH treatment can reduce cell viability and inhibit the migration, invasion, and colony formation of cancer cells . It induces G2/M arrest and apoptosis . Studies have shown that HMH suppresses the growth of ER-positive MCF-7 cells and TNBC MDA-MB-231 cells by inducing G2/M arrest . HMH has been shown to increase ROS production and decrease intracellular uptake of rhodamine 123, leading to mitochondrial dysfunction due to oxidative stress .

Potential Risks and Interactions

  • Gastrointestinal Distress: Hoasca, which contains harmine, often induces nausea, vomiting, and diarrhea .

  • Drug Interactions: Harmine, as an MAOI, can cause dangerous interactions with SSRIs by preventing the sufficient metabolism of excess serotonin, potentially leading to serotonin syndrome . It may also induce hypertensive crises in combination with tyramine, serotonergics, or catecholaminergics .

  • Cardiovascular Effects: While hoasca has mild cardiovascular effects, smoked or injected DMT (often used with harmine in ayahuasca) can induce significant elevations in blood pressure and heart rate, posing risks for individuals with cardiovascular vulnerabilities .

CAS No. 343-27-1
Product Name Harmine Hydrochloride
Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
IUPAC Name 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride
Standard InChI InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H
Standard InChIKey VNPLYCKZIUTKJM-UHFFFAOYSA-N
SMILES CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl
Canonical SMILES CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl
Appearance Off-white to pale green powder
Purity 95 %
Related CAS 40828-94-2
Synonyms 7-Methoxy-1-methyl-9h-pyrido[3,4-b]indole hydrochloride
Reference - Liu H, Han D, Liu Y, Hou X, Wu J, Li H, Yang J, Shen C, Yang G, Fu C, Li X, Che H, Ai J, Zhao S. Harmine hydrochloride inhibits Akt phosphorylation and depletes the pool of cancer stem-like cells of glioblastoma. J Neurooncol. 2013 Mar;112(1):39-48 - Ferretti V, Gilli P, Borea PA. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor. Acta Crystallogr B. 2004 Aug;60(Pt 4):481-9
PubChem Compound 5359389
Last Modified Sep 12 2023

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